Cinnamaldehído tiosemicarbazona

Descripción general

Descripción

La cinnamaldehído tiosemicarbazona es un derivado del cinnamaldehído, un compuesto conocido por su presencia en el aceite de canela, y la tiosemicarbazida. Este compuesto es parte de la familia de la tiosemicarbazona, que es conocida por sus diversas actividades biológicas, incluyendo propiedades antibacterianas, antifúngicas, antivirales y anticancerígenas .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El mecanismo de acción de la cinnamaldehído tiosemicarbazona involucra múltiples vías:

Actividad Anticancerígena: Inhibe la topoisomerasa II, una enzima crucial para la replicación del ADN, evitando así la proliferación de células cancerosas.

Actividad Antibacteriana y Antifúngica: Altera la integridad de la membrana celular de las bacterias y los hongos, provocando la lisis celular.

Actividad Antiviral: Interfiere con la replicación viral al inhibir las enzimas virales.

Análisis Bioquímico

Biochemical Properties

Cinnamaldehyde thiosemicarbazone interacts with several biomolecules, including enzymes and proteins, to exert its effects . For instance, it has been shown to have significant interactions with human topoisomerases, enzymes crucial for DNA replication and transcription . The nature of these interactions involves the inhibition of topoisomerase II, which is a key target in anticancer therapeutics .

Cellular Effects

Cinnamaldehyde thiosemicarbazone has been found to have various effects on cells and cellular processes. It has demonstrated potential anticancer effects, targeting several biological processes, including DNA metabolism . It influences cell function by inhibiting key enzymes involved in DNA replication and transcription, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Cinnamaldehyde thiosemicarbazone exerts its effects through binding interactions with biomolecules and changes in gene expression . It specifically displays significant inhibition of topoisomerase II, a crucial enzyme for DNA replication and transcription . This inhibition disrupts the normal functioning of the enzyme, leading to changes in DNA metabolism and, consequently, cell function .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Cinnamaldehyde thiosemicarbazone in animal models are limited, related compounds have shown anxiolytic effects in animal models

Metabolic Pathways

Cinnamaldehyde thiosemicarbazone is involved in several metabolic pathways, particularly those related to DNA metabolism . It interacts with enzymes such as topoisomerase II, affecting the normal functioning of these enzymes and leading to changes in metabolic flux or metabolite levels .

Transport and Distribution

Thiosemicarbazones are known to play a significant role in the regulation of plant growth due to their capability for diffusion through the semipermeable membrane of cell lines .

Subcellular Localization

Given its interactions with enzymes such as topoisomerase II, it can be inferred that it may localize to areas where these enzymes are present, such as the nucleus .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La cinnamaldehído tiosemicarbazona se sintetiza a través de la reacción de condensación del cinnamaldehído con la tiosemicarbazida. La reacción generalmente implica disolver la tiosemicarbazida en un solvente, como el etanol, y luego agregar el cinnamaldehído. La mezcla se agita y se calienta bajo condiciones de reflujo, a menudo con la adición de una pequeña cantidad de ácido acético glacial para catalizar la reacción. Después del enfriamiento, el producto se cristaliza y se purifica .

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para la this compound no están ampliamente documentados, el enfoque general implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza, utilizando solventes y reactivos de grado industrial, y empleando técnicas de cristalización y purificación a gran escala.

Análisis De Reacciones Químicas

Tipos de Reacciones: La cinnamaldehído tiosemicarbazona experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar los correspondientes sulfoxidos o sulfonas.

Reducción: Las reacciones de reducción pueden convertirlo en tiosemicarbazidas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones suaves.

Productos Principales:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Tiosemicarbazidas.

Sustitución: Varias tiosemicarbazonas sustituidas.

Comparación Con Compuestos Similares

La cinnamaldehído tiosemicarbazona es única debido a sus características estructurales y actividades biológicas. Los compuestos similares incluyen:

Cuminaldehído tiosemicarbazona: Similar en estructura pero muestra diferentes actividades biológicas.

Benzaldehído tiosemicarbazona: Conocido por sus propiedades antibacterianas pero menos efectivo como agente anticancerígeno.

Furfural tiosemicarbazona: Muestra una fuerte actividad antifúngica pero efectos antibacterianos limitados.

Propiedades

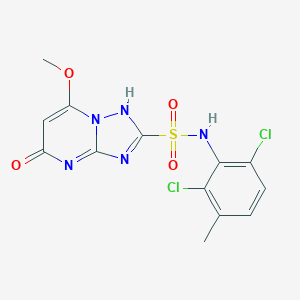

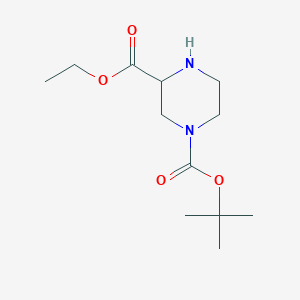

IUPAC Name |

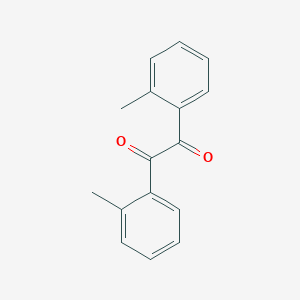

[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c11-10(14)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14)/b7-4+,12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUQFXIRXYXNOZ-HCFISPQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=N/NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5351-70-2 | |

| Record name | Cinnamaldehyde thiosemicarbazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cinnamaldehyde thiosemicarbazone exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. While the exact mechanism is not fully elucidated, research suggests that it might interfere with bacterial protein synthesis or disrupt the bacterial cell wall. Further research is needed to pinpoint the precise mechanism. [, ]

A: Yes, research has identified tyrosinase as a target for Cinnamaldehyde thiosemicarbazone. It acts as a reversible mixed-type inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. This inhibitory action suggests its potential in applications related to hyperpigmentation disorders. []

A: The molecular formula of Cinnamaldehyde thiosemicarbazone is C10H11N3S, and its molecular weight is 205.28 g/mol. [, ]

A: Cinnamaldehyde thiosemicarbazone and its complexes have been characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Electron Paramagnetic Resonance (EPR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide insights into its structural features, bonding characteristics, and electronic properties. [, , , ]

A: While Cinnamaldehyde thiosemicarbazone itself may not possess inherent catalytic properties, its complexes, particularly with transition metals like Palladium (Pd) or Ruthenium (Ru), could potentially exhibit catalytic activity. [, ]. Further research is needed to explore its potential in this domain.

A: Yes, Density Functional Theory (DFT) calculations have been utilized to investigate the structural features of Cinnamaldehyde thiosemicarbazone and its Nickel (Ni) complex, demonstrating the role of computational chemistry in understanding its properties. [] Furthermore, molecular docking and dynamic studies have been used to investigate the potential of Cinnamaldehyde thiosemicarbazone derivatives as antimalarial drugs targeting cysteine protease in Plasmodium falciparum. []

A: Studies investigating the structure-activity relationship of Cinnamaldehyde thiosemicarbazone derivatives as fungicidal agents revealed that replacing the benzaldehyde group with cinnamaldehyde significantly enhanced the activity against various fungi. [] This highlights the importance of the cinnamaldehyde moiety for its biological activity.

ANone: While specific formulation strategies for Cinnamaldehyde thiosemicarbazone are not extensively detailed in the provided literature, researchers could explore various approaches such as encapsulation in nanoparticles, complexation with cyclodextrins, or development of prodrugs to improve its pharmaceutical properties.

A: The provided literature doesn't offer detailed insights into the ADME properties of this specific compound. In silico ADMET studies were conducted on Methyl Eugenol Cinnamaldehyde Thiosemicarbazone (MECThi) derivatives, demonstrating their drug-likeness and potential as antimalarial agents. [] Further experimental investigations are needed to determine the PK/PD profile of Cinnamaldehyde thiosemicarbazone.

ANone: Information regarding specific resistance mechanisms or cross-resistance patterns associated with Cinnamaldehyde thiosemicarbazone is limited in the provided research. Further investigations are required to understand its potential for inducing resistance and its relationship to other antimicrobial agents.

A: While the provided literature does not explicitly discuss the toxicological profile of Cinnamaldehyde thiosemicarbazone, in silico toxicity analysis of a MECThi derivative showed no mutagenicity or carcinogenicity. [] Thorough toxicological evaluations are crucial to determine its safety profile and potential for clinical use.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

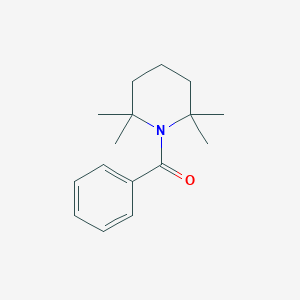

![[2-(Aminomethyl)cyclopropyl]methanol](/img/structure/B182468.png)